molecular formula C18H15Na3O6Si3 B6053637 Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane

Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane

Cat. No.: B6053637
M. Wt: 480.5 g/mol
InChI Key: VMUPICJLJTVTQM-UHFFFAOYSA-N
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Description

Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound characterized by its unique structure comprising silicon, oxygen, and phenyl groups

Properties

IUPAC Name

trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O6Si3.3Na/c19-25(16-10-4-1-5-11-16)22-26(20,17-12-6-2-7-13-17)24-27(21,23-25)18-14-8-3-9-15-18;;;/h1-15H;;;/q-3;3*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUPICJLJTVTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)[O-])(C4=CC=CC=C4)[O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Na3O6Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of silicon-based precursors with phenyl groups under controlled conditions. One common method involves the use of trisodium silicate and phenyl trichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar precursors but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds, enhancing its stability.

    Reduction: Reduction reactions can break down the compound into simpler silicon-based structures.

    Substitution: Phenyl groups in the compound can be substituted with other functional groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and resistance to oxidation.

    Organic Chemistry: Serves as a precursor for synthesizing other complex organosilicon compounds.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane exerts its effects involves the interaction of its silicon-oxygen and phenyl groups with target molecules. These interactions can lead to the formation of stable complexes, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved include silicon-oxygen bond formation and phenyl group interactions with various substrates.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenyl-1,3,5-triazine: A compound with a similar phenyl group arrangement but different core structure.

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another triazine derivative with different substituents.

Uniqueness

Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its silicon-based core, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation. This sets it apart from other similar compounds that may not possess these characteristics.

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